molecular formula C13H20ClNO2 B1316637 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 63905-65-7

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1316637
CAS No.: 63905-65-7
M. Wt: 257.75 g/mol
InChI Key: GXDZORNOMJIKNT-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Scientific Research Applications

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Various tetrahydroisoquinoline derivatives.

    Substitution: Compounds with different functional groups replacing the ethoxy groups.

Comparison with Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Comparison:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the condensation of 2-methoxyphenethylamine with acetaldehyde followed by reduction and hydrolysis to yield the final product.", "Starting Materials": [ "2-methoxyphenethylamine", "acetaldehyde", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenethylamine with acetaldehyde in ethanol to yield 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline intermediate", "Step 2: Reduction of the intermediate using sodium borohydride in ethanol to yield 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline", "Step 3: Hydrolysis of the product using hydrochloric acid to yield 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride" ] }

CAS No.

63905-65-7

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C13H19NO2.ClH/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2;/h7-8,14H,3-6,9H2,1-2H3;1H

InChI Key

GXDZORNOMJIKNT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2CNCCC2=C1)OCC.Cl

Canonical SMILES

CCOC1=C(C=C2C[NH2+]CCC2=C1)OCC.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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